4-Ethylpiperidin-4-OL hydrochloride
Overview
Description
4-Ethylpiperidin-4-OL hydrochloride is a chemical compound with the CAS Number: 1354949-87-3 . It has a molecular weight of 165.66 and is typically in powder form . It’s primarily used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15NO.ClH/c1-2-7(9)3-5-8-6-4-7;/h8-9H,2-6H2,1H3;1H . This indicates that the compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The ethyl group (C2H5) is attached to the fourth carbon in the ring, and the hydroxyl group (OH) is also attached to the fourth carbon, making it a secondary alcohol.Physical and Chemical Properties Analysis
This compound is a powder . The storage temperature is room temperature .Scientific Research Applications
Corrosion Inhibition
4-Ethylpiperidin-4-OL hydrochloride, and related compounds like 4-ethylpiperidine, have been studied for their adsorption properties on steel surfaces. These compounds are known to chemisorb to the steel surface, significantly reducing corrosion rates in environments like aqueous hydrochloric acid. The bonding at the nitrogen atom of 4-ethylpiperidine to the steel surface suggests potential applications in corrosion inhibition technologies (Annand, Hurd, & Hackerman, 1965).
Antimicrobial Activity
Derivatives of piperidin-4-OL, such as 1,2,5-trimethylpiperidin-4-OLs, have demonstrated a broad spectrum of antimicrobial activities. These compounds have been shown to be active against a variety of test microorganisms, making them suitable for further exploration in antimicrobial research (Dyusebaeva, Elibaeva, & Kalugin, 2017).
Synthesis of Anticancer Agents
Research has also focused on the synthesis of potential anticancer agents involving piperidine derivatives. Studies include the development of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from piperidine compounds, exploring their effects on cell proliferation and survival in cancer models. This highlights the role of piperidine structures in the synthesis of novel anticancer compounds (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Polyelectrolyte Materials
This compound and similar structures have been involved in the study of polyelectrolytes. For example, poly-4-vinylpyridine derivatives have been examined for their solubility and conductive properties in water, contributing to the understanding of polyelectrolyte behavior and applications in materials science (Fuoss & Strauss, 1948).
Safety and Hazards
The safety information for 4-Ethylpiperidin-4-OL hydrochloride indicates that it has some hazards associated with it. The GHS pictograms indicate that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Future Directions
While specific future directions for 4-Ethylpiperidin-4-OL hydrochloride are not available in the retrieved data, the piperidine nucleus is a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This suggests that this compound, as a piperidine derivative, could potentially have a wide range of applications in future drug discovery and development.
Properties
IUPAC Name |
4-ethylpiperidin-4-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-2-7(9)3-5-8-6-4-7;/h8-9H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTPVYXPYUPQDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNCC1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354949-87-3 | |
Record name | 4-ethylpiperidin-4-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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